4-Nitro-o-phenylenediamine (CAS 99-56-9): A Comprehensive Technical Guide
4-Nitro-o-phenylenediamine (CAS 99-56-9): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitro-o-phenylenediamine (4-NOPD), with the CAS number 99-56-9, is an aromatic amine of significant interest in various scientific and industrial fields. It is characterized by a phenylenediamine core substituted with a nitro group. This compound serves as a crucial intermediate in the synthesis of azo dyes and pigments, and finds applications in the cosmetics industry as a hair dye constituent.[1][2] In the realm of biomedical research, 4-Nitro-o-phenylenediamine is recognized as a direct-acting mutagen, making it a subject of toxicological studies and a tool for investigating mechanisms of mutagenesis. Its ability to act as a derivatizing agent for carbonyl compounds also renders it useful in analytical chemistry.[1] This technical guide provides an in-depth overview of the physicochemical properties, synthesis and purification protocols, toxicological profile, and analytical applications of 4-Nitro-o-phenylenediamine.
Physicochemical Properties
4-Nitro-o-phenylenediamine typically appears as a dark red to orange or reddish-brown crystalline powder or needles.[1][3] It is sparingly soluble in water but demonstrates solubility in organic solvents such as ethanol and acetone, as well as in acidic solutions.[4][5]
Table 1: Physicochemical Properties of 4-Nitro-o-phenylenediamine
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇N₃O₂ | [3] |
| Molecular Weight | 153.14 g/mol | [3] |
| Melting Point | 199-201 °C | [6] |
| Boiling Point | 276.04 °C (estimate) | [6] |
| Density | 1.3682 g/cm³ (estimate) | [6] |
| Vapor Pressure | 0.000109 mmHg | [7] |
| Water Solubility | 1.2 g/L (at 20 °C) | [6] |
| LogP (Octanol-Water Partition Coefficient) | 0.88 | [7] |
Experimental Protocols
Synthesis of 4-Nitro-o-phenylenediamine
A common and reliable method for the synthesis of 4-Nitro-o-phenylenediamine involves the partial reduction of 2,4-dinitroaniline. The following protocol is adapted from Organic Syntheses.[8]
Materials:
-
2,4-dinitroaniline
-
Ammonium sulfide solution
-
Ethanol
-
Hydrogen sulfide gas
-
Hydrochloric acid
-
Ammonia solution
-
Norit (activated carbon)
Procedure:
-
In a 5-liter three-necked flask equipped with a mechanical stirrer and a gas inlet tube, suspend 2,4-dinitroaniline in a solution of ammonium sulfide in ethanol.
-
Heat the mixture to 45°C.
-
While maintaining the temperature between 45°C and 55°C, pass a stream of hydrogen sulfide gas through the stirred reaction mixture. The yellow suspension will gradually dissolve, forming an intensely red-colored solution.
-
The reaction is complete when all the yellow particles of 2,4-dinitroaniline have disappeared, which typically takes 30-60 minutes.
-
Allow the reaction mixture to stand in an ice bath for 16-18 hours to facilitate the crystallization of the product as small, deep red crystals.
-
Filter the crystals by suction, wash with cold water, and suck them dry on the funnel.
Purification by Recrystallization
The crude 4-Nitro-o-phenylenediamine can be purified by recrystallization to obtain a product with higher purity.[8][9]
Materials:
-
Crude 4-Nitro-o-phenylenediamine
-
Water
-
Concentrated hydrochloric acid
-
Concentrated ammonia solution
-
Norit (activated carbon)
Procedure:
-
Dissolve the crude product in a boiling mixture of water and concentrated hydrochloric acid.
-
Add a small amount of Norit to the hot solution and filter it through a pre-heated funnel to remove insoluble impurities and the activated carbon.
-
Wash the filter bed with a small amount of the hot acidic water solution and combine the washings with the main filtrate.
-
While the filtrate is still hot, add concentrated ammonia solution to neutralize the acid and precipitate the purified 4-Nitro-o-phenylenediamine.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with cold water, and dry them in a vacuum desiccator.
Analytical Method: HPLC Determination of Diacetyl
4-Nitro-o-phenylenediamine can be used as a derivatizing agent for the quantification of diacetyl in various samples, such as beer, using High-Performance Liquid Chromatography (HPLC).[10]
Derivatization Procedure:
-
Prepare a stock solution of 4-Nitro-o-phenylenediamine (1.0 mg/mL) in methanol.[11]
-
Prepare a stock solution of 2,3-butanedione (diacetyl) (0.1 mg/mL) in distilled water.[11]
-
Mix the sample containing diacetyl with the 4-Nitro-o-phenylenediamine solution.
-
Adjust the pH of the mixture to 3.0 and incubate at 45°C for 20 minutes to allow for the derivatization reaction to complete.[10]
-
The resulting derivative, 6-nitro-2,3-dimethylquinoxaline, can then be analyzed by HPLC.
HPLC Conditions:
-
Column: Kromasil C18 column[10]
-
Mobile Phase: A simple isocratic mobile phase of acetonitrile, water, and phosphoric acid can be used.[11]
-
Detection: UV detection at 257 nm[10]
Toxicology and Safety
4-Nitro-o-phenylenediamine is classified as harmful if swallowed and may cause an allergic skin reaction.[12] It is also suspected of causing genetic defects.[7]
Table 2: Toxicological Data for 4-Nitro-o-phenylenediamine
| Parameter | Value | Species | Source(s) |
| LD50 (Oral) | 681 mg/kg | Rat | [4] |
Mutagenicity and Mechanism of Action
4-Nitro-o-phenylenediamine is a direct-acting mutagen, particularly in the Salmonella typhimurium strain TA98.[13] Its mutagenicity can be significantly enhanced by metabolic activation, especially by plant-derived S9 fractions.[13][14] This activation is mediated by peroxidases, such as horseradish peroxidase.[13][15]
The proposed mechanism for its genotoxicity involves the induction of oxidative stress and DNA damage.[16] Studies have shown that exposure to 4-Nitro-o-phenylenediamine can lead to an increase in intracellular reactive oxygen species (ROS) and oxidative DNA damage.[16]
Below is a diagram illustrating the proposed metabolic activation pathway of 4-Nitro-o-phenylenediamine and its subsequent effects.
Caption: Proposed metabolic activation of 4-Nitro-o-phenylenediamine.
Safety and Handling
Due to its hazardous nature, strict safety precautions should be followed when handling 4-Nitro-o-phenylenediamine.
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[7] An eyewash station and safety shower should be readily accessible.[7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear chemical-resistant gloves and a lab coat. An impervious apron is recommended for additional protection.[7]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin and eyes.[17] Avoid the formation of dust and aerosols.[17] Do not eat, drink, or smoke when using this product.[12]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong reducing agents.[1] Keep the container tightly closed.
Experimental Workflows
The following diagrams illustrate typical experimental workflows involving 4-Nitro-o-phenylenediamine.
Caption: Synthesis and purification workflow for 4-Nitro-o-phenylenediamine.
Caption: Analytical workflow for diacetyl quantification using 4-NOPD.
Conclusion
4-Nitro-o-phenylenediamine is a compound with diverse applications, ranging from industrial dye synthesis to fundamental toxicological research. Its well-characterized physicochemical properties and established synthetic and analytical methods make it a valuable tool for scientists and researchers. However, its hazardous nature, particularly its mutagenicity and potential for skin sensitization, necessitates careful handling and adherence to strict safety protocols. A thorough understanding of its properties and associated risks is crucial for its safe and effective use in any research or development setting.
References
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- 2. nbinno.com [nbinno.com]
- 3. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. View Attachment [cir-reports.cir-safety.org]
- 6. 99-56-9 CAS MSDS (4-Nitro-o-phenylenediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Development and validation of a high-performance liquid chromatography method for the determination of diacetyl in beer using 4-nitro-o-phenylenediamine as the derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Nitro-o-phenylenediamine | SIELC Technologies [sielc.com]
- 12. echemi.com [echemi.com]
- 13. experts.illinois.edu [experts.illinois.edu]
- 14. Mutagenicity of selected aniline derivatives to Salmonella following plant activation and mammalian hepatic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of 4-nitro-o-phenylenediamine by the S2 fraction of Zea mays to mutagenic product(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evidence for different mechanisms of action behind the mutagenic effects of 4-NOPD and OPD: the role of DNA damage, oxidative stress and an imbalanced nucleotide pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 4-Nitro-o-phenylenediamine - Safety Data Sheet [chemicalbook.com]
